![molecular formula C14H10F3NO3 B2702272 (Z)-6-methyl-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-2H-pyran-2,4(3H)-dione CAS No. 461673-19-8](/img/structure/B2702272.png)
(Z)-6-methyl-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-2H-pyran-2,4(3H)-dione
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Overview
Description
The compound contains a trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethylated compounds are often used in drug design due to their unique properties, such as increased lipophilicity, metabolic stability, and bioavailability .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into molecules through methods like radical trifluoromethylation .Chemical Reactions Analysis
The trifluoromethyl group in the compound could potentially undergo various reactions. For instance, trifluoromethyl groups can participate in radical trifluoromethylation reactions .Scientific Research Applications
- OLEDs are widely used in displays and lighting due to their energy efficiency and flexibility. Research has explored novel materials for blue OLEDs, and derivatives of this compound have shown promise as electroluminescent materials . Further investigations could optimize their performance for practical applications.
Organic Light-Emitting Diodes (OLEDs)
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-6-methyl-3-[[3-(trifluoromethyl)phenyl]iminomethyl]pyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-8-5-12(19)11(13(20)21-8)7-18-10-4-2-3-9(6-10)14(15,16)17/h2-7,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLFRMVTWBMYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-methyl-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-2H-pyran-2,4(3H)-dione |
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